molecular formula C16H24N5O15P2 · 2Na B564183 ADENOSINE-5/'-DIPHOSPHOGLUCOSE CAS No. 102129-65-7

ADENOSINE-5/'-DIPHOSPHOGLUCOSE

Cat. No.: B564183
CAS No.: 102129-65-7
M. Wt: 634.3
InChI Key: GZBIVALVIPYODS-LNXGRUPOSA-L
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Description

Adenosine-5’-diphosphoglucose is a biochemical compound that plays a crucial role in the biosynthesis of polysaccharides. It is a glucose donor used in the synthesis of starch and glycogen in plants and bacteria. This compound is essential for the storage of energy in the form of polysaccharides, making it a vital component in various biological processes .

Mechanism of Action

Target of Action

The primary target of Adenosine-5’-diphosphoglucose disodium salt is the starch synthase enzyme . This enzyme plays a crucial role in the synthesis of starch, a polysaccharide that serves as a form of energy storage in plants . Additionally, it acts as an agonist for the P2Y12 receptor , a G protein-coupled receptor found on the surface of platelets .

Mode of Action

Adenosine-5’-diphosphoglucose disodium salt interacts with its targets by serving as a glucose donor . In the case of starch synthase, it provides the glucose units that are polymerized into starch . As a P2Y12 receptor agonist, it stimulates platelet activation .

Biochemical Pathways

The compound plays a significant role in the starch synthesis pathway . It is used by starch synthase to add glucose units to the growing starch chain . It is also involved in the platelet activation pathway via its action on the P2Y12 receptor .

Result of Action

The action of Adenosine-5’-diphosphoglucose disodium salt results in the synthesis of starch in plants . In the context of platelet activation, it can lead to blood clotting .

Action Environment

The action of Adenosine-5’-diphosphoglucose disodium salt can be influenced by various environmental factors. For instance, certain grasses can synthesize the compound in the cytoplasm before it is transported into plastids . Additionally, the compound’s action as a P2Y12 receptor agonist might be influenced by the physiological environment, such as the presence of other agonists or antagonists .

Preparation Methods

Synthetic Routes and Reaction Conditions: Adenosine-5’-diphosphoglucose is synthesized through the enzymatic reaction catalyzed by adenosine-5’-diphosphoglucose pyrophosphorylase. This enzyme converts glucose-1-phosphate and adenosine triphosphate into adenosine-5’-diphosphoglucose and inorganic pyrophosphate .

Industrial Production Methods: In industrial settings, adenosine-5’-diphosphoglucose is produced using recombinant DNA technology to express the necessary enzymes in microbial hosts. This method allows for large-scale production of the compound under controlled conditions .

Chemical Reactions Analysis

Types of Reactions: Adenosine-5’-diphosphoglucose primarily undergoes glycosylation reactions, where it donates glucose to acceptor molecules. It does not typically undergo oxidation, reduction, or substitution reactions .

Common Reagents and Conditions: The glycosylation reactions involving adenosine-5’-diphosphoglucose often require the presence of specific enzymes such as starch synthase or glycogen synthase. These reactions occur under physiological conditions, typically at neutral pH and moderate temperatures .

Major Products: The major products of reactions involving adenosine-5’-diphosphoglucose are polysaccharides such as starch and glycogen. These products are essential for energy storage in plants and bacteria .

Properties

IUPAC Name

disodium;[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N5O15P2.2Na/c17-13-7-14(19-3-18-13)21(4-20-7)15-11(26)9(24)6(33-15)2-32-37(28,29)36-38(30,31)35-16-12(27)10(25)8(23)5(1-22)34-16;;/h3-6,8-12,15-16,22-27H,1-2H2,(H,28,29)(H,30,31)(H2,17,18,19);;/q;2*+1/p-2/t5-,6-,8-,9-,10+,11-,12-,15-,16?;;/m1../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZBIVALVIPYODS-UQGWVDHFSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)([O-])OP(=O)([O-])OC4C(C(C(C(O4)CO)O)O)O)O)O)N.[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])OP(=O)([O-])OC4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O)N.[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N5Na2O15P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201036016
Record name Adenosine-5'-diphosphoglucose disodium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201036016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

633.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102129-65-7
Record name Adenosine-5'-diphosphoglucose disodium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201036016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Customer
Q & A

A: ADPG acts as the glucosyl donor for starch synthases, primarily granule-bound starch synthase (GBSS) and soluble starch synthases (SSS) []. These enzymes catalyze the transfer of the glucose moiety from ADPG to the growing chain of α-1,4-linked glucose residues, ultimately leading to starch synthesis [].

ANone: ADPG comprises an adenosine molecule linked to a diphosphate group, which is further linked to a glucose molecule at the C1 position.

    A: ADPG is the primary precursor for starch synthesis in plants. It provides the glucose units that are incorporated into the growing starch molecule by starch synthases [, , , ].

    A:
    ADPG Pyrophosphorylase (AGPase): This enzyme catalyzes the synthesis of ADPG from Glucose-1-Phosphate (G-1-P) and ATP [, , , , ]. * Starch Synthases (GBSS and SSS):* These enzymes utilize ADPG as the glucose donor to elongate the starch chain [, , ].

    A: Low phosphate conditions can lead to an increase in the total activities of phosphatases and higher concentrations of phosphate-free carbon compounds like starch and sucrose []. This adaptation helps conserve phosphate within the plant [].

    A: In sweet orange trees, elevated CO2 levels led to increased starch content in leaves []. This was accompanied by a decrease in the activities of sucrose-P synthase and ADPG pyrophosphorylase in older leaves but not in newer leaves [].

    A: In a low-starch mutant of Chlamydomonas reinhardtii, a defect in 3-phosphoglycerate activation and orthophosphate inhibition of ADPG pyrophosphorylase was observed []. This highlights the importance of AGPase regulation for normal starch synthesis.

    A: Evidence suggests that starch synthesis, and likely the conversion of sucrose to starch, occurs within the amyloplast [, ]. Studies show that amyloplasts contain the necessary enzymes for starch synthesis from triose phosphates, including AGPase and starch synthases [, ].

    A: Yes, research suggests variations exist. For instance, while potato and maize AGPases share some functionality, there are differences in their allosteric properties and subunit interactions []. This is evident in the differential activity observed when chimeric maize/potato small subunits are expressed with potato large subunits in E. coli [].

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